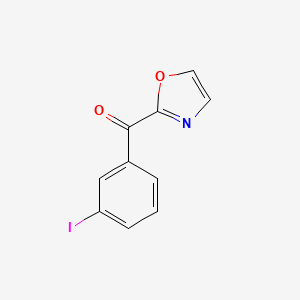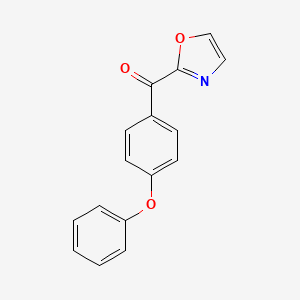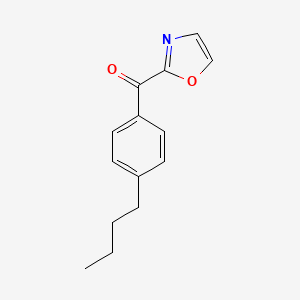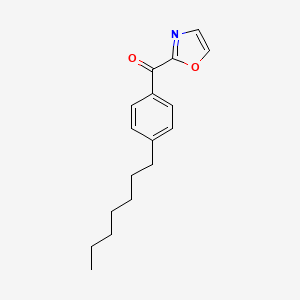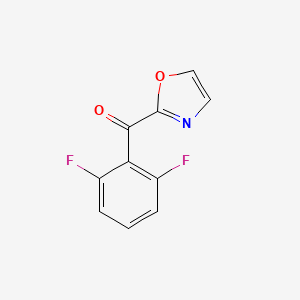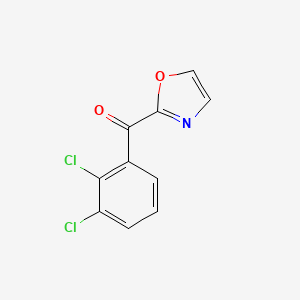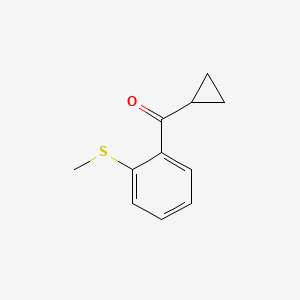
Cyclopropyl 2-thiomethylphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl 2-thiomethylphenyl ketone is a chemical compound with the molecular formula C11H12OS . It has a molecular weight of 192.28 .
Molecular Structure Analysis
The InChI code for Cyclopropyl 2-thiomethylphenyl ketone is1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Cyclopropyl 2-thiomethylphenyl ketone has a molecular weight of 192.28 . The physical and chemical properties of ketones can vary, but they generally have higher boiling points than ethers and alkanes of similar molar masses .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions and Intermediate Formation : Cyclopropyl phenyl ketones, including derivatives like Cyclopropyl 2-thiomethylphenyl ketone, are involved in oxidative addition reactions. For instance, Ogoshi, Nagata, and Kurosawa (2006) studied the formation of nickeladihydropyran as a key intermediate in nickel-catalyzed cycloadditions, resulting in compounds with two carbonyl substituents at the 1,3-position (Ogoshi, Nagata, & Kurosawa, 2006).
Asymmetric Synthesis and Reaction Mechanism : Zhang and Zhang (2012) explored the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, highlighting the efficiency in obtaining optically active ketones under chiral gold(I) catalysis. Their work also delves into the reaction scope and synthetic applications (Zhang & Zhang, 2012).
Photocatalysis in Chemical Synthesis : Lu, Shen, and Yoon (2011) demonstrated the [3+2] cycloadditions of aryl cyclopropyl ketones with olefins using visible light photocatalysis. This method efficiently generates highly substituted cyclopentane ring systems, indicating its potential in organic synthesis (Lu, Shen, & Yoon, 2011).
Acid-Catalyzed Ring Opening and Synthesis Applications : Tsuge, Kanemasa, Otsuka, and Suzuki (1988) focused on the synthesis and acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones. Their research provides insights into the production of cyclopentanone or cyclohexenone derivatives, showcasing the versatility of cyclopropyl ketones in synthetic chemistry (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Catalysis and Transformation for Synthesis : Frost, Cheong, Akhtar, Caputo, Stevenson, and Donohoe (2015) described the strategic application of ortho-disubstituted phenyl and cyclopropyl ketones in hydrogen borrowing catalysis. This research is significant for forming α-branched ketones and synthesizing carboxylic acid derivatives (Frost et al., 2015).
Study of Radical Ion Probes : Tanko and Drumright (1992) provided evidence for the reversible ring opening of arylcyclopropylketyl anions. Their work has implications for mechanistic studies in organic chemistry, especially concerning single electron transfer (SET) probes (Tanko & Drumright, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclopropyl-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCFBWHXINMIEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642492 |
Source


|
| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-thiomethylphenyl ketone | |
CAS RN |
898789-94-1 |
Source


|
| Record name | Cyclopropyl[2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

